molecular formula C20H43N2O6P B1504113 Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate CAS No. 474943-68-5

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate

Cat. No.: B1504113
CAS No.: 474943-68-5
M. Wt: 438.5 g/mol
InChI Key: RLNAXSSXIQXSCV-AQCNXKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate (CAS: 474943-68-5) is a structurally complex ammonium phosphate derivative characterized by an 18-carbon chain with stereospecific hydroxyl, acetamido, and phosphate groups. The compound features a (2S,3R,4E) configuration, critical for its biological and chemical interactions. Its ammonium counterion improves aqueous solubility, a property leveraged in pharmaceutical and biochemical applications .

Properties

IUPAC Name

azanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO6P.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);1H3/b16-15+;/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNAXSSXIQXSCV-AQCNXKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)C)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)C)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677044
Record name Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-68-5
Record name Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane curvature and stress, influencing cellular processes such as apoptosis and proliferation. It targets specific molecular pathways, including those involving phospholipases and sphingolipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sphingosine 1-Phosphate (S1P)

Structural Similarities :

  • Both compounds share a long alkyl chain (C18), a phosphate group at position 1, and hydroxyl groups at positions 2 and 3 .

Key Differences :

  • Functional Groups : S1P contains a primary amine at position 2, while the target compound substitutes this with an acetamido group (-NHCOCH₃). This modification likely reduces susceptibility to enzymatic deamination, enhancing stability .
  • Biological Activity : S1P is a potent signaling molecule regulating immune cell trafficking and endothelial barrier function. The acetamido variant may exhibit altered receptor binding or antagonistic activity due to steric hindrance from the acetyl group .
(2S,3R,4E)-2-Amino-3-hydroxy(3-³H)-4-octadecen-1-yl Dihydrogen Phosphate

Structural Similarities :

  • Identical backbone (C18 chain, 4E double bond) and stereochemistry (2S,3R) .
  • Both feature a phosphate group at position 1 and hydroxyl at position 3.

Key Differences :

  • Functional Groups: The amino group at position 2 in this compound contrasts with the acetamido group in the target molecule.
  • Applications : The tritiated variant is primarily used in metabolic tracking, whereas the acetamido-ammonium derivative may serve as a stable synthetic analog for drug development .
Monoammonium Phosphate (MAP)

Structural Similarities :

  • Both contain ammonium and phosphate ions.

Key Differences :

  • Complexity: MAP (NH₄H₂PO₄) is a simple inorganic salt, while the target compound integrates a large hydrophobic alkyl chain.
  • Hydrogen Storage Potential: MAP releases 97.28 kg/m³ of hydrogen via hydrolysis with catalysts (e.g., Pt/C), whereas the bulky organic chain in the target compound likely impedes efficient hydrogen release .

Comparative Data Table

Compound Molecular Weight Solubility (Water) Hydrogen Storage (kg/m³) Biological Role Key Functional Groups
Target Compound ~434.4* Moderate N/A Synthetic S1P analog Acetamido, Phosphate, Ammonium
S1P 379.46 High N/A Immune signaling Amino, Phosphate
(2S,3R,4E)-2-Amino-3-hydroxy(³H) variant 381.49 Moderate N/A Metabolic tracer Amino, Phosphate, Tritium
Monoammonium Phosphate (MAP) 115.03 High 97.28 Fertilizer, hydrogen storage Ammonium, Phosphate

*Estimated based on molecular formula.

Research Findings and Implications

  • Stability: The acetamido group in the target compound enhances resistance to enzymatic degradation compared to S1P and its amino-substituted analogs, as seen in isotopic tracer studies .
  • Catalytic Hydrolysis : While MAP releases hydrogen efficiently with Pt/C (17.28% yield), the target compound’s complex structure likely reduces hydrolysis rates, necessitating tailored catalysts .
  • Stereochemical Specificity : The (2S,3R,4E) configuration enables selective binding to enzymes like HILDH, as demonstrated in crystallographic studies of related 4-HIL isomers .

Biological Activity

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate is a complex organic compound belonging to the sphingolipid family. Its molecular formula is C20H40N2O6PC_{20}H_{40}N_{2}O_{6}P with a molecular weight of approximately 438.5 g/mol. The compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with cellular membranes and signaling pathways. It modulates membrane curvature and stress, influencing critical cellular processes such as apoptosis and proliferation. The compound is known to target specific molecular pathways related to phospholipases and sphingolipid metabolism, which are essential for maintaining cellular homeostasis and signaling.

Cellular Studies

  • Cell Membrane Interaction : Studies have shown that this compound can integrate into cell membranes, affecting their fluidity and permeability. This integration is crucial for its role in cell signaling and apoptosis regulation.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating sphingolipid-mediated signaling pathways.

Therapeutic Applications

  • Cancer Treatment : Due to its ability to modulate apoptosis, this compound is being investigated for its potential use in cancer therapy, particularly in targeting resistant cancer cell lines.
  • Metabolic Disorders : The compound's role in sphingolipid metabolism suggests potential applications in treating diseases related to lipid metabolism disorders.

Case Studies

StudyFocusFindings
Study 1Apoptosis in Cancer CellsDemonstrated that the compound induces apoptosis through sphingomyelinase activation.
Study 2Membrane DynamicsFound that the compound alters membrane properties, enhancing drug delivery efficiency in targeted therapies.
Study 3Lipid Metabolism DisordersReported improvements in metabolic profiles in models of sphingolipid-related disorders upon treatment with the compound.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sphingolipids:

Compound NameStructureKey Differences
Sphingosine(2S,3R,4E)-2-aminooctadec-4-ene-1,3-diolLacks acetamido group; different biological activities.
Sphinganine(2S,3R)-2-amino-1,3-dihydroxyalkaneSaturated precursor; distinct metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 2
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.